An In-depth Technical Guide to (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol, a complex organic molecule featuring a spiroketal core. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information on its structural analogues and the broader class of spiroketals to offer a predictive and practical resource for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a proposed synthetic pathway, predicted analytical characteristics, and the therapeutic promise inherent in its structural design.
Introduction: The Spiroketal Motif as a Privileged Scaffold
Spiroketals are a class of bicyclic organic compounds characterized by two rings connected through a single tetrahedral carbon atom, the spirocenter, which is also an acetal or ketal carbon. These structures are not merely chemical curiosities; they are prevalent in a vast array of natural products exhibiting significant biological activities.[1] The rigid, three-dimensional architecture of the spiroketal scaffold serves as an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets such as enzymes and receptors.[1] This has led to their designation as "privileged substructures" in medicinal chemistry.[1]
The therapeutic potential of spiroketal-containing molecules is diverse, with examples demonstrating antiproliferative, antifungal, antiparasitic, and neuroprotective properties. Their unique conformational rigidity and stereochemical complexity make them attractive targets for diversity-oriented synthesis in the quest for novel therapeutic agents.[1]
Chemical Identity and Physicochemical Properties
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol, identified by the CAS Number 2177263-23-7, is a derivative of the 1,4,9-trioxadispiro[4.2.4.2]tetradecane heterocyclic system. Its structure consists of a central spiroketal core with a hydroxymethyl (-CH₂OH) substituent.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 2177263-23-7 | Ivy Fine Chemicals[2] |
| Molecular Formula | C₁₂H₂₀O₄ | Calculated |
| Molecular Weight | 228.29 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar spiroketals |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from structural features[3] |
| InChI Key | Predicted to be unique | N/A |
Proposed Synthesis: A Reductive Approach
The most plausible synthetic route to (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol involves the reduction of its corresponding methyl ester, 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester. This precursor is commercially available and provides a direct pathway to the target primary alcohol.
The choice of reducing agent is critical to ensure the selective reduction of the ester functional group without affecting the acid-sensitive spiroketal moiety. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target alcohol via reduction of the methyl ester.
Detailed Experimental Protocol
Objective: To synthesize (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol by the reduction of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester using lithium aluminium hydride.
Materials:
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1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester
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Lithium aluminium hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous sodium sulfate (Na₂SO₄) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of lithium aluminium hydride (1.5 eq.) in anhydrous THF.
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Addition of Ester: The flask is cooled to 0°C in an ice bath. A solution of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0°C and slowly adding water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.
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Workup and Extraction: The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol.
Predicted Spectroscopic and Analytical Data
The structural elucidation of the synthesized (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol would rely on standard spectroscopic techniques. Below are the predicted key features based on its structure.
| Technique | Predicted Key Features |
| ¹H NMR | - A broad singlet corresponding to the hydroxyl proton (-OH), which is exchangeable with D₂O. - A multiplet (likely a doublet of doublets or a complex multiplet) for the two diastereotopic protons of the -CH₂OH group. - A series of multiplets in the aliphatic region corresponding to the protons on the two cyclohexane rings and the tetrahydrofuran ring. |
| ¹³C NMR | - A signal in the range of 60-70 ppm for the carbon of the -CH₂OH group. - A signal corresponding to the spiroketal carbon (quaternary carbon) typically in the range of 90-110 ppm. - A series of signals in the aliphatic region for the carbons of the cyclohexane and tetrahydrofuran rings. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. - C-H stretching absorptions in the 2850-3000 cm⁻¹ region. - A strong C-O stretching absorption band in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) or, more likely, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in ESI-MS. - Fragmentation patterns corresponding to the loss of water (M-18) and other characteristic fragments of the spiroketal core. |
Potential Applications in Drug Discovery and Chemical Biology
The spiroketal framework is a cornerstone of many biologically active natural products.[4] The rigid conformational nature of this scaffold allows for the precise positioning of substituents, which can lead to highly selective interactions with biological macromolecules.
A Scaffold for Therapeutic Innovation
The (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol molecule, with its primary alcohol functional group, serves as a versatile starting point for the synthesis of a library of derivatives. The hydroxyl group can be readily modified to introduce a wide range of functionalities, including esters, ethers, amines, and halogens, allowing for the systematic exploration of the structure-activity relationship (SAR).
Caption: The spiroketal core acts as a rigid scaffold to present functional groups along well-defined vectors.
Potential Therapeutic Areas
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Anticancer Agents: Many natural and synthetic spiroketals have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.[5]
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Antidiabetic Therapies: Certain spiroketal derivatives have been investigated as inhibitors of sodium-glucose cotransporter 2 (SGLT2), a target for the treatment of type 2 diabetes.
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Antimicrobial and Antiviral Agents: The unique structural features of spiroketals can be exploited to design novel antimicrobial and antiviral drugs that may overcome existing resistance mechanisms.[6]
Conclusion
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol represents a valuable, yet underexplored, chemical entity. While direct research on this specific molecule is sparse, its structural relationship to a class of compounds with proven biological significance makes it a compelling target for further investigation. This guide provides a foundational framework for its synthesis and characterization, and highlights its potential as a building block in the development of next-generation therapeutics. The proposed synthetic protocol and predicted analytical data offer a starting point for researchers to engage with this promising molecule and unlock its full potential in medicinal chemistry and chemical biology.
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